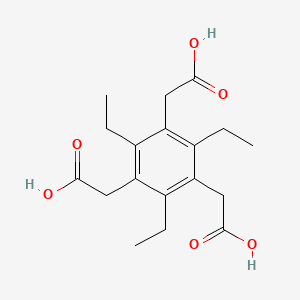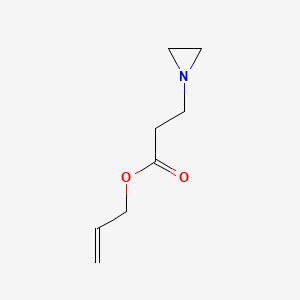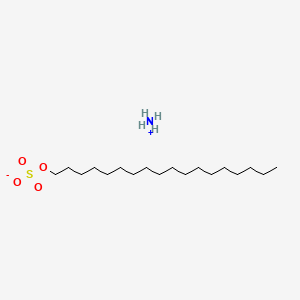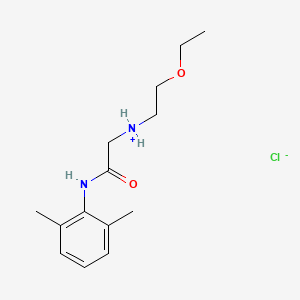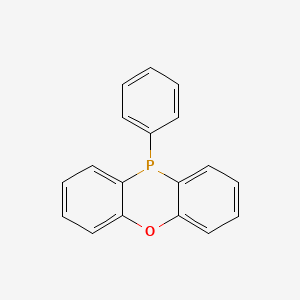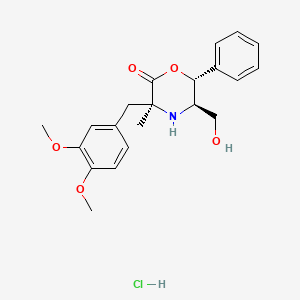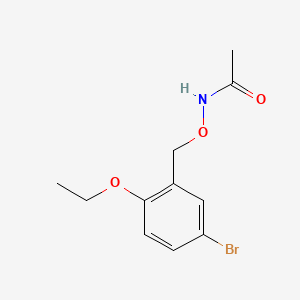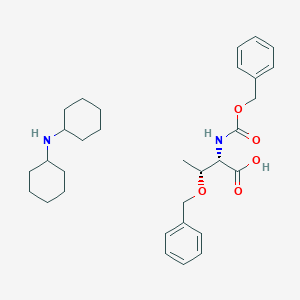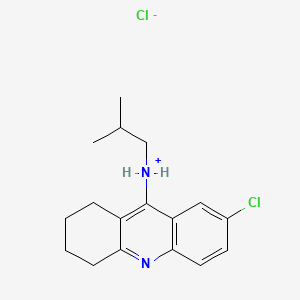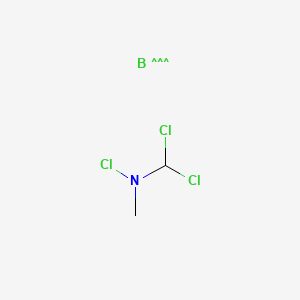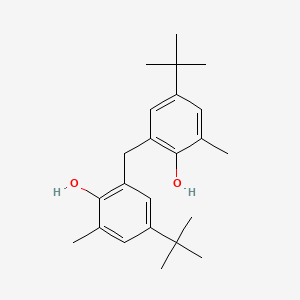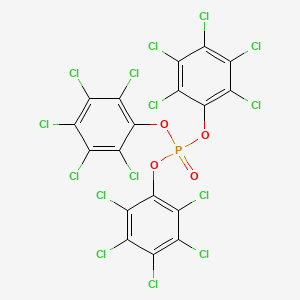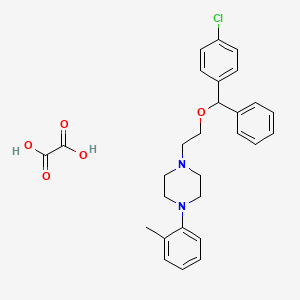![molecular formula C15H15BrN2O3 B13742228 4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide CAS No. 4036-86-6](/img/structure/B13742228.png)
4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a bromine atom, a dimethylamino group, and two hydroxyl groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 2-(dimethylamino)aniline followed by coupling with 3,5-dihydroxybenzoic acid. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium acetate to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
作用機序
The mechanism of action of 4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atom can facilitate halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)phenacyl bromide: Shares the dimethylamino and bromine functional groups but differs in the overall structure.
4-(N,N-Dimethyl)aniline magnesium bromide: Contains a similar dimethylamino group but is used primarily in organometallic chemistry.
Uniqueness
4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide is unique due to the presence of both hydroxyl and bromine functional groups on the benzamide core, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
特性
CAS番号 |
4036-86-6 |
|---|---|
分子式 |
C15H15BrN2O3 |
分子量 |
351.19 g/mol |
IUPAC名 |
4-bromo-N-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide |
InChI |
InChI=1S/C15H15BrN2O3/c1-18(2)11-6-4-3-5-10(11)17-15(21)9-7-12(19)14(16)13(20)8-9/h3-8,19-20H,1-2H3,(H,17,21) |
InChIキー |
NUGUFUGDAQIDLH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


